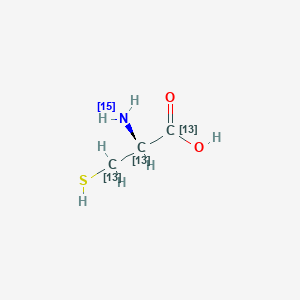
Ammonium hexafluorostannate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium hexafluorostannate is an inorganic chemical compound with the chemical formula (NH4)2SnF6. It typically appears as a white crystalline solid and is soluble in water but insoluble in organic solvents . This compound serves as a source of tin in various chemical synthesis processes, facilitating the production of tin-containing compounds and materials .
Preparation Methods
Ammonium hexafluorostannate can be synthesized through several methods. One common synthetic route involves the reaction of tin(IV) fluoride with ammonium fluoride in an aqueous solution. The reaction conditions typically require controlled temperatures and pH levels to ensure the formation of the desired product . Industrial production methods often involve similar processes but on a larger scale, with additional purification steps to achieve high purity levels .
Chemical Reactions Analysis
Ammonium hexafluorostannate undergoes various chemical reactions, including:
Oxidation and Reduction: It can participate in redox reactions where tin changes its oxidation state.
Substitution Reactions: The compound can undergo substitution reactions where the fluoride ions are replaced by other ligands.
Hydrolysis: In the presence of water, this compound can hydrolyze to form tin oxides and ammonium fluoride.
Common reagents used in these reactions include acids, bases, and other fluoride-containing compounds. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Ammonium hexafluorostannate has a wide range of applications in scientific research and industry:
Glass Manufacturing: It is used as a flux in the production of specialty glasses, helping to lower the melting point of silica and improve the optical properties of the glass.
Ceramics Production: Employed as a component in ceramic glazes to enhance the surface finish and modify the color of ceramic materials.
Chemical Synthesis: Acts as a precursor in the synthesis of tin-containing compounds and organometallic complexes.
Flux in Metallurgy: Used in metallurgical processes as a flux to facilitate the removal of impurities and enhance the purification of metals during refining operations.
Mechanism of Action
The mechanism by which ammonium hexafluorostannate exerts its effects is primarily through its ability to release fluoride ions and tin ions in solution. These ions can interact with various molecular targets and pathways, depending on the specific application. For example, in electroplating, the tin ions are reduced onto the metal surface, forming a uniform coating .
Comparison with Similar Compounds
Ammonium hexafluorostannate can be compared with other similar compounds such as:
- Ammonium hexafluorosilicate (NH4)2SiF6
- Ammonium hexafluorotitanate (NH4)2TiF6
- Ammonium hexafluorozirconate (NH4)2ZrF6
These compounds share similar properties, such as being sources of their respective metal ions and having similar solubility characteristics. this compound is unique in its specific applications and reactivity due to the presence of tin .
Properties
InChI |
InChI=1S/6FH.2H3N.Sn/h6*1H;2*1H3;/p-6 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAEXQPDUSTVKME-UHFFFAOYSA-H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.N.[F-].[F-].[F-].[F-].[F-].[F-].[Sn] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F6H6N2Sn-6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16919-24-7 |
Source


|
| Record name | Ammonium hexafluorostannate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile](/img/structure/B1144975.png)



![(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-8,9,10-trihydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid](/img/structure/B1144992.png)

